14,15-Epoxy-5,8,11-eicosatrienoic acid is a significant metabolite of arachidonic acid and is classified within the group of epoxyeicosatrienoic acids. These compounds are produced through the enzymatic action of cytochrome P450 epoxygenases and are recognized for their roles as endogenous lipid mediators. They are involved in various physiological processes, including the regulation of blood pressure, inflammation, and vascular tone.
This compound is primarily synthesized in various tissues, particularly endothelial cells, where it is formed by specific cytochrome P450 enzymes, such as CYP2C and CYP2J isoforms. The presence of these enzymes facilitates the conversion of arachidonic acid into 14,15-epoxy-5,8,11-eicosatrienoic acid through a process known as epoxidation.
The synthesis of 14,15-epoxy-5,8,11-eicosatrienoic acid can occur through both natural biosynthesis and chemical synthesis methods.
Biosynthesis:
Chemical Synthesis:
In vitro studies using microsomal preparations from liver or skin tissues have demonstrated that incubating arachidonic acid with cofactors like NADPH can yield 14,15-epoxy-5,8,11-eicosatrienoic acid effectively.
The molecular formula for 14,15-epoxy-5,8,11-eicosatrienoic acid is , with a molecular weight of 320.5 g/mol. It features three double bonds located at positions 5, 8, and 11 along its carbon chain and an epoxide ring between carbons 14 and 15 .
14,15-Epoxy-5,8,11-eicosatrienoic acid participates in several significant chemical reactions:
Common Reagents:
Major Products:
14,15-Epoxy-5,8,11-eicosatrienoic acid exerts its biological effects primarily through receptor binding and activation of signaling pathways:
The compound acts as a vasodilator by promoting relaxation in vascular smooth muscle cells. This effect is mediated by its interaction with specific receptors that trigger signaling cascades leading to increased intracellular calcium ion concentrations and subsequent vasodilation .
Research indicates that this compound inhibits the activity of the enzyme 12-lipoxygenase and modulates inflammatory responses by reducing the production of pro-inflammatory cytokines. Its pharmacokinetics reveal that it is present in human blood plasma and exhibits a short half-life due to rapid metabolism by soluble epoxide hydrolase .
The physical properties of 14,15-epoxy-5,8,11-eicosatrienoic acid include:
Chemical properties include:
These properties highlight its utility in various biochemical applications while also indicating potential safety considerations during handling .
14,15-Epoxy-5,8,11-eicosatrienoic acid has diverse applications across multiple fields:
These applications underscore its significance as a bioactive lipid mediator with substantial implications for health and disease management.
The systematic IUPAC name for this epoxy fatty acid is 14(15)-epoxy-(5Z,8Z,11Z)-eicosatrienoic acid, denoting the epoxide bridge between carbons 14–15 and three cis double bonds at positions 5–6, 8–9, and 11–12 [2] [7]. The stereochemical configuration specifies a chiral epoxide ring, typically existing as enantiomeric pairs: 14(R),15(S)-epoxy and 14(S),15(R)-epoxy isomers [5]. This racemic mixture arises from enzymatic epoxidation by cytochrome P450 (CYP) epoxygenases, which generate both stereoisomers during arachidonic acid metabolism [3] [5]. The canonical SMILES notation (CCCCOC1C(O1)CC=CCC=CCC=CCCCC(=O)O
) encodes the epoxide ring and Z-configuration of the double bonds, critical for molecular interactions [2] [6].
Table 1: Nomenclature and Stereochemical Data
Attribute | Value |
---|---|
IUPAC Name | 14(15)-epoxy-(5Z,8Z,11Z)-eicosatrienoic acid |
Synonyms | 14,15-EET; (±)14,15-EpETrE; 14,15-oxido-5,8,11-eicosatrienoic acid [3] |
CAS Registry Number | 81276-03-1 [3] [7] |
Molecular Formula | C₂₀H₃₂O₃ [1] [2] |
Stereoisomers | 14(R),15(S)-epoxy and 14(S),15(R)-epoxy [5] |
SMILES | CCCCOC1C(O1)CC=CCC=CCC=CCCCC(=O)O [2] |
The compound has a molecular weight of 320.5 g/mol and exhibits low water solubility (0.00032 g/L), characteristic of long-chain fatty acids [2] [3]. Its high logP value (5.65–6.23) reflects significant hydrophobicity, influencing membrane localization and biological activity [3]. The polar surface area (49.83 Ų) and rotatable bond count (14) contribute to conformational flexibility [3]. The epoxide ring confers reactivity, making 14,15-EET susceptible to enzymatic hydrolysis by soluble epoxide hydrolase (sEH), which converts it to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) [3] [5]. Acidic conditions accelerate non-enzymatic hydrolysis, while storage at –20°C stabilizes the compound [2] [7].
Table 2: Key Physicochemical Properties
Property | Value | Prediction Method |
---|---|---|
Molecular Weight | 320.5 g/mol | Experimental [2] |
logP | 5.65–6.23 | ALOGPS/ChemAxon [3] |
Water Solubility | 0.00032 g/L | ALOGPS [3] |
Polar Surface Area | 49.83 Ų | ChemAxon [3] |
Rotatable Bonds | 14 | ChemAxon [3] |
Stability | Degrades via sEH; stable at –20°C | Experimental [2] [5] |
Epoxyeicosatrienoic acids (EETs) exist as four regioisomers (5,6-; 8,9-; 11,12-; and 14,15-EET), distinguished by epoxide bond positions [5]. Among these, 14,15-EET constitutes 67–80% of total EETs produced by CYP epoxygenases due to preferential substrate binding in CYP2C and CYP2J isoforms [3] [5]. The Z-configuration of its double bonds is conserved during biosynthesis, optimizing interactions with cellular targets like ion channels and G-protein-coupled receptors [5]. In contrast, stereochemical variations significantly alter bioactivity: the 14(R),15(S)-enantiomer potently dilates coronary arteries, while the 14(S),15(R)-isomer shows reduced efficacy [5]. Soluble epoxide hydrolase (sEH) metabolizes 14,15-EET stereoselectively, favoring hydrolysis of 14(R),15(S)-EET over its enantiomer [5] [3].
Table 3: Biological Significance of EET Regioisomers
Regioisomer | Epoxide Position | Primary Biological Activities | Relative Abundance |
---|---|---|---|
5,6-EET | C5–C6 | Vasodilation; converted to prostaglandins by COX-2 [5] | Low (<5%) |
8,9-EET | C8–C9 | Renal vasodilation; sodium reabsorption [5] | 10–15% |
11,12-EET | C11–C12 | Anti-inflammatory; endothelial cell migration [3] | 20–25% |
14,15-EET | C14–C15 | Cardioprotection; vasodilation; angiogenesis [3] [5] | 67–80% |
Biological specificity extends beyond regioisomerism: 14,15-EET uniquely inhibits platelet aggregation and promotes axon growth in neurons, functions not shared by other EETs [3] [5]. Its cis-epoxide geometry enables selective binding to peroxisome proliferator-activated receptor α (PPARα), modulating lipid metabolism and inflammation [5]. Isomer-specific degradation pathways also exist: 14,15-EET undergoes rapid beta-oxidation in mitochondria, whereas 5,6-EET is metabolized by cyclooxygenase [5].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9